(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dimethoxybenzoyl group adds to its chemical uniqueness and potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE typically involves the condensation of 2-aminopyridine with a suitable bromoketone, followed by cyclization and further functionalization. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply. The choice of solvents, reagents, and catalysts would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
3-Bromoimidazo[1,2-a]pyridines: Used as intermediates in the synthesis of various biologically active compounds.
Uniqueness
3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE is unique due to the presence of the dimethoxybenzoyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H19N3O3/c1-21-11-7-6-10(9-12(11)22-2)15(20)14-16(17)18-13-5-3-4-8-19(13)14/h6-7,9H,3-5,8,17H2,1-2H3 |
InChI Key |
HJUSYFBRPPHYRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(N=C3N2CCCC3)N)OC |
Origin of Product |
United States |
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